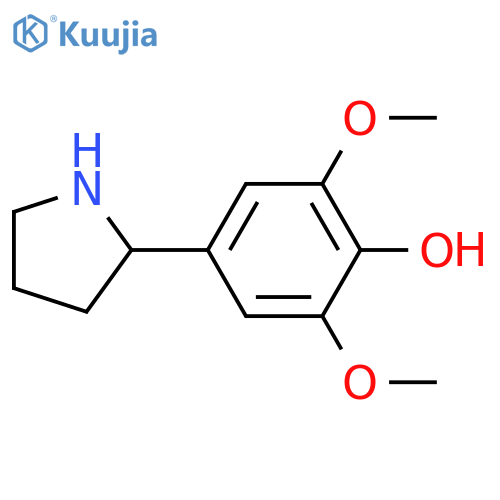Cas no 887360-62-5 (2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol)

887360-62-5 structure
商品名:2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 2,6-dimethoxy-4-pyrrolidin-2-ylphenol
- CS-0458546
- EN300-1858284
- 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol
- 887360-62-5
- AKOS005143749
- 2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol
-
- インチ: 1S/C12H17NO3/c1-15-10-6-8(9-4-3-5-13-9)7-11(16-2)12(10)14/h6-7,9,13-14H,3-5H2,1-2H3
- InChIKey: FOFBIMFXGCLHQG-UHFFFAOYSA-N
- ほほえんだ: C1(O)=C(OC)C=C(C2CCCN2)C=C1OC
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 50.7Ų
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1858284-0.05g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 0.05g |
$202.0 | 2023-09-18 | ||
| Enamine | EN300-1858284-0.1g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 0.1g |
$301.0 | 2023-09-18 | ||
| Enamine | EN300-1858284-0.5g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 0.5g |
$679.0 | 2023-09-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529213-100mg |
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 98% | 100mg |
¥6496.00 | 2024-04-26 | |
| Enamine | EN300-1858284-10.0g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 10g |
$3746.0 | 2023-05-25 | ||
| Enamine | EN300-1858284-5.0g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 5g |
$2525.0 | 2023-05-25 | ||
| Enamine | EN300-1858284-1.0g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 1g |
$871.0 | 2023-05-25 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529213-250mg |
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 98% | 250mg |
¥9304.00 | 2024-04-26 | |
| Enamine | EN300-1858284-1g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 1g |
$871.0 | 2023-09-18 | ||
| Enamine | EN300-1858284-0.25g |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol |
887360-62-5 | 0.25g |
$431.0 | 2023-09-18 |
2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
887360-62-5 (2,6-dimethoxy-4-(pyrrolidin-2-yl)phenol) 関連製品
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2230780-65-9(IL-17A antagonist 3)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
